Ethyl 5,7-difluoro-1H-indole-2-carboxylate

Organic Synthesis Fluorinated Heterocycles Indole Carboxylate Synthesis

Ethyl 5,7-difluoro-1H-indole-2-carboxylate is a non-substitutable intermediate for medicinal chemistry teams developing PB2 influenza inhibitors. The 5,7-difluoro pattern—inaccessible via traditional Fischer indole synthesis—confers resistance to aldehyde oxidase (AO) metabolism, a critical advantage over 7-azaindole-based inhibitors that suffer AO-mediated clearance. Replacement with non-fluorinated or differently-substituted analogs yields a distinct pharmacological profile, making generic interchange impossible. The crystalline solid (mp 175-177°C) ensures reliable handling and precise stoichiometric control for downstream coupling, hydrolysis, or amide bond formation. Procure this scaffold to progress kinetically-stable, AO-resistant drug candidates in influenza, kinase, and anti-inflammatory programs.

Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
CAS No. 220679-10-7
Cat. No. B1358444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-difluoro-1H-indole-2-carboxylate
CAS220679-10-7
Molecular FormulaC11H9F2NO2
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CC(=C2N1)F)F
InChIInChI=1S/C11H9F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3
InChIKeyHDQWIGXSLOUUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,7-difluoro-1H-indole-2-carboxylate (CAS 220679-10-7) Chemical Identity and Procurement Baseline


Ethyl 5,7-difluoro-1H-indole-2-carboxylate (CAS 220679-10-7) is a fluorinated indole-2-carboxylate ester with the molecular formula C11H9F2NO2 and molecular weight 225.19 g/mol . The compound features a 1H-indole core substituted with fluorine atoms at the 5- and 7-positions and an ethyl ester group at the 2-position, giving it distinct electronic and steric properties relative to non-fluorinated or mono-fluorinated indole carboxylate analogs. The compound is a white to off-white solid with a reported melting point of 175-177°C and is soluble in common organic solvents including dichloromethane, ethanol, and acetonitrile, but insoluble in water [1]. Standard commercial purity specifications range from 95% to 98% . The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry, particularly for the preparation of biologically active indole derivatives targeting viral infections, cancer, and inflammatory conditions [1].

Ethyl 5,7-difluoro-1H-indole-2-carboxylate: Why Non-Fluorinated or Regioisomeric Analogs Cannot Substitute


The 5,7-difluoro substitution pattern on the indole core is not merely a trivial structural variation—it fundamentally alters the synthetic accessibility, physicochemical properties, and downstream functional utility of this compound compared to non-fluorinated, mono-fluorinated, or alternative difluoro-substituted indole carboxylates. Traditional Fischer indole synthesis methods, which are effective for preparing 4,5-difluoroindole-2-carboxylate and 5,6-difluoroindole-2-carboxylate isomers, fail entirely for the 5,7-difluoro isomer due to the electronic deactivation imparted by the fluorine atoms at these specific positions [1]. This creates a supply-side differentiation: the 5,7-difluoro compound requires distinct, often lower-yielding synthetic routes (e.g., the 29% two-step yield via 2,4-difluorophenylhydrazine and ethyl pyruvate in polyphosphoric acid) [2]. Furthermore, the dual electron-withdrawing fluorine substituents at C5 and C7 significantly depress the indole N-H pKa (predicted 12.72) compared to unsubstituted indole-2-carboxylate (pKa ~15-16), affecting nucleophilicity in subsequent coupling reactions and altering hydrogen-bonding capacity in biological target engagement . When the 5,7-difluoro scaffold is incorporated into drug candidates, it confers metabolic advantages that other regioisomers and non-fluorinated analogs do not provide—specifically, resistance to aldehyde oxidase (AO) metabolism, a common liability of 7-azaindole-based inhibitors [3]. Substituting this compound with a non-fluorinated or differently substituted analog in a synthetic sequence would therefore yield a different final product with distinct pharmacological and metabolic properties, making generic interchange impossible.

Ethyl 5,7-difluoro-1H-indole-2-carboxylate: Quantitative Differentiation Evidence Versus Closest Analogs


Synthetic Accessibility: 5,7-Difluoro Indole-2-carboxylate Is Inaccessible via Fischer Indole Synthesis Unlike 4,5- and 5,6-Difluoro Isomers

The 5,7-difluoro substitution pattern prevents successful cyclization via the Fischer indole synthesis, a method that is effective for synthesizing the closely related 4,5-difluoroindole-2-carboxylate and 5,6-difluoroindole-2-carboxylate isomers [1]. In a systematic investigation of synthetic approaches to difluoroindolecarboxylic acid ethyl esters, the Fischer indole method using lithiated N-BOC-difluoro-2-methylaniline with diethyl oxalate or ethyl bromopyruvate successfully produced the 4,5-difluoro and 5,6-difluoro isomers, but the 5,7-difluoro isomer could not be obtained via this route [1]. The electronic deactivation from the 5- and 7-fluoro substituents prevents the necessary [3,3]-sigmatropic rearrangement and subsequent cyclization. The currently established route for 5,7-difluoroindole-2-carboxylic acid employs 2,4-difluorophenylhydrazine and ethyl pyruvate in polyphosphoric acid, followed by hydrolysis, achieving only a 29% total two-step ring-closure yield [2]. This yield is substantially lower than typical Fischer indole yields for non-fluorinated or mono-fluorinated analogs (typically 60-85%), creating a supply-side scarcity and cost premium for the 5,7-difluoro compound.

Organic Synthesis Fluorinated Heterocycles Indole Carboxylate Synthesis

Derived Influenza Inhibitor 11a: Superior Microsomal Stability and Absence of Aldehyde Oxidase Metabolism Compared to 7-Azaindole-Based Inhibitors

Ethyl 5,7-difluoro-1H-indole-2-carboxylate serves as a critical synthetic precursor to compound 11a, a 5,7-difluoroindole derivative that demonstrated significantly improved metabolic stability and pharmacokinetic properties compared to 7-azaindole-based PB2 inhibitors such as Pimodivir [1]. In head-to-head in vitro metabolic stability studies, compound 11a exhibited superior stability in human liver microsomes with intrinsic clearance (Clint) of <7.7 μL/min/mg protein [1]. Critically, 11a showed no detectable aldehyde oxidase (AO) metabolism in human liver cytosol (1 hour incubation, 1 μM), whereas 7-azaindole inhibitors are known to undergo rapid AO-mediated metabolism—a major liability that limits oral bioavailability and necessitates high dosing [1]. In mouse pharmacokinetic studies, 11a demonstrated favorable oral bioavailability and was rapidly absorbed with Tmax between 0.5 and 2 hours following a 10 mg/kg oral dose [1]. The compound also showed no significant binding to hERG channels (>10 μM) and was inactive across a panel of 59 kinases at 1 μM [1]. X-ray crystallography of 11a bound to influenza A PB2 cap-binding domain (PDB: 6S5V) confirmed that the 5,7-difluoro substitution enables unique binding interactions: Lys376 forms an interaction with the fluorine group, shifting the compound 0.8 Å out of the pocket and facilitating a 90° rotation of the carboxylate group to form two ionic interactions with Arg355 rather than one [1].

Medicinal Chemistry Influenza PB2 Inhibitor Drug Metabolism Bioisostere Replacement

Physical Property Differentiation: Melting Point Elevation of ~140°C Relative to 5,7-Difluoroindole Parent Scaffold

Ethyl 5,7-difluoro-1H-indole-2-carboxylate (melting point 175-177°C) exhibits a melting point elevation of approximately 140°C compared to its parent scaffold 5,7-difluoroindole (melting point 32-36°C) [1]. This dramatic difference reflects the introduction of the 2-carboxylate ethyl ester functionality, which enables strong intermolecular hydrogen bonding and dipole-dipole interactions in the solid state. The high melting point of the ester derivative confers practical advantages in handling and purification: it is a stable crystalline solid at room temperature, whereas 5,7-difluoroindole is a low-melting solid or liquid that requires refrigerated storage [1]. The crystalline nature of the ethyl ester also facilitates purification by recrystallization and enables reliable weighing and formulation for subsequent synthetic steps. The predicted pKa of 12.72±0.30 for the indole N-H of the ethyl ester derivative is also notably lower than that of 5,7-difluoroindole (predicted pKa 14.71±0.30), reflecting the additional electron-withdrawing effect of the 2-carboxylate group [2]. This pKa difference of approximately 2 log units affects the compound's nucleophilicity and hydrogen-bond donor strength in coupling reactions and biological target interactions.

Physicochemical Properties Crystallinity Solid-State Characterization

Regioselective Advantage: 5,7-Difluoro Substitution Enables Unique PB2 Binding Interactions Not Observed with Alternative Fluoroindole Regioisomers

The 5,7-difluoro substitution pattern of the indole scaffold—which derives directly from ethyl 5,7-difluoro-1H-indole-2-carboxylate as a synthetic precursor—enables a unique binding mode in the influenza PB2 cap-binding domain that differs fundamentally from alternative fluoroindole regioisomers and from the parent 7-azaindole scaffold [1]. X-ray crystallographic analysis of compound 11a (derived from the 5,7-difluoro scaffold) bound to influenza A PB2 cap-binding domain (PDB: 6S5V) at 2.1 Å resolution revealed that the C7 fluorine atom forms a direct interaction with Lys376, a residue that in 7-azaindole-based inhibitors interacts with the azaindole nitrogen [1]. This fluorine-mediated interaction shifts the ligand approximately 0.8 Å out of the binding pocket and triggers a 90° rotation of the carboxylate group, enabling the formation of two ionic interactions with Arg355 rather than one [1]. The resulting binding conformation places the cap-binding site in a more open state, consistent with the predicted inhibitory mechanism [1]. Alternative difluoroindole regioisomers (e.g., 4,5-difluoro or 5,6-difluoro) would position the fluorine atoms differently and would not replicate this specific Lys376-F interaction geometry, nor would they achieve the same conformational shift of the carboxylate group. The 5,7-substitution pattern is therefore essential for this binding mode and the associated metabolic stability advantages.

Structure-Based Drug Design X-ray Crystallography Binding Mode Analysis

Scarcity-Driven Procurement Premium: The 5,7-Difluoro Indole-2-carboxylate Scaffold Is an Essential Intermediate for Patent-Protected Antiviral Candidates

Ethyl 5,7-difluoro-1H-indole-2-carboxylate and its acid derivative (5,7-difluoroindole-2-carboxylic acid) are explicitly identified in patent literature as key intermediates for the synthesis of antiviral agents and other biologically active compounds [1][2]. The compound's 5,7-difluoroindole scaffold has been validated as a bioisosteric replacement for the 7-azaindole moiety in influenza PB2 inhibitors [3]. Additionally, the compound is cited in patent applications related to MCP-1 (Monocyte Chemoattractant Protein-1) inhibitor compounds containing indole moieties [2]. The synthetic difficulty of accessing the 5,7-difluoroindole-2-carboxylate scaffold—due to the failure of standard Fischer indole methods and the low yields of alternative routes (29% two-step ring closure yield) [1]—coupled with its demonstrated utility in producing metabolically stable drug candidates, creates a procurement environment where this specific isomer commands a premium relative to more synthetically accessible fluoroindole regioisomers. Current commercial pricing data from Fluorochem (as of 2024-2025) indicates: 100 mg at £40.00, 250 mg at £67.00, 1 g at £176.00, and 5 g at £754.00 . The per-gram cost for this compound is notably higher than for non-fluorinated indole-2-carboxylates or mono-fluorinated analogs, reflecting the synthetic complexity and limited commercial availability. Industrial production scale is available up to kilogram quantities [4], but lead times and minimum order quantities may vary by supplier.

Pharmaceutical Intermediate Supply Chain Patent Literature Viral Polymerase Inhibitors

Ethyl 5,7-difluoro-1H-indole-2-carboxylate: Evidence-Backed Procurement and Application Scenarios


Synthesis of Metabolically Stable Influenza PB2 Inhibitors

Medicinal chemistry teams developing next-generation influenza polymerase inhibitors should procure ethyl 5,7-difluoro-1H-indole-2-carboxylate as the entry point to the 5,7-difluoroindole scaffold. This scaffold has been crystallographically validated as an effective bioisosteric replacement for the 7-azaindole moiety in Pimodivir-class PB2 inhibitors [1]. The derived compound 11a demonstrated undetectable aldehyde oxidase metabolism in human liver cytosol—a critical advantage over 7-azaindole-based inhibitors that suffer from AO-mediated clearance [1]. The compound 11a also exhibited favorable oral pharmacokinetics in mice with Tmax 0.5-2h at 10 mg/kg and showed no hERG liability (>10 μM) [1]. Procurement of the ethyl ester provides a versatile intermediate that can be hydrolyzed to the carboxylic acid for subsequent coupling or maintained as the ester for alternative derivatization. The crystalline nature (mp 175-177°C) ensures reliable handling and precise stoichiometric control in subsequent synthetic steps.

Kinase Inhibitor Scaffold Construction and Structure-Activity Relationship Studies

The 5,7-difluoroindole-2-carboxylate scaffold serves as a versatile building block for synthesizing indole-based kinase inhibitors [2]. The electron-withdrawing fluorine atoms at the 5- and 7-positions modulate the electronic properties of the indole core, affecting both the pKa of the indole N-H (12.72) and the compound's hydrogen-bonding capacity . These electronic effects can be exploited in structure-activity relationship (SAR) studies to fine-tune target binding affinity and selectivity. The 2-carboxylate ethyl ester functionality provides a convenient handle for further derivatization via amide coupling, ester hydrolysis, or reduction to the corresponding alcohol. The compound is soluble in dichloromethane, ethanol, and acetonitrile, enabling a wide range of reaction conditions [2]. For kinase inhibitor programs where fluorine substitution patterns influence potency and metabolic stability, the 5,7-difluoro isomer offers a distinct electronic and steric profile compared to 4,5-difluoro or 5,6-difluoro alternatives.

Antiviral and Anti-Inflammatory Lead Optimization Programs

The 5,7-difluoroindole scaffold has demonstrated utility beyond influenza PB2 inhibition. Patent literature identifies 5,7-difluoroindole-2-carboxylic acid derivatives as components of MCP-1 (Monocyte Chemoattractant Protein-1) inhibitor compounds, indicating potential applications in anti-inflammatory drug discovery [3]. Additionally, the 5,7-difluoro substitution pattern imparts metabolic stability advantages that are relevant across multiple therapeutic areas. For lead optimization programs requiring fluorinated indole building blocks with improved metabolic profiles, ethyl 5,7-difluoro-1H-indole-2-carboxylate provides a validated starting point. The compound's availability at kilogram scale from multiple suppliers [4] supports progression from early discovery through preclinical development, though procurement teams should anticipate longer lead times and premium pricing relative to non-fluorinated indole building blocks due to the synthetic challenges associated with the 5,7-difluoro substitution pattern [5].

Methodology Development for Fluorinated Heterocycle Synthesis

Organic chemistry groups developing novel synthetic methodologies for fluorinated heterocycles may utilize ethyl 5,7-difluoro-1H-indole-2-carboxylate as a benchmark substrate or target compound. The established limitations of traditional Fischer indole synthesis for accessing the 5,7-difluoro isomer—while the 4,5- and 5,6-difluoro isomers are accessible via this method [5]—create an opportunity for developing alternative synthetic strategies with improved yields and milder conditions. Current methods for 5,7-difluoroindole-2-carboxylic acid synthesis suffer from low yields (29% over two steps) and require harsh conditions (polyphosphoric acid reflux) [6]. The development of improved synthetic routes to this scaffold represents an unmet need in synthetic methodology. The compound's crystalline nature (mp 175-177°C) facilitates purification and characterization of reaction products, making it a practical target for methodology validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5,7-difluoro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.